molecular formula C21H15N5O3S2 B2575492 (E)-3-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol CAS No. 714937-52-7

(E)-3-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol

Cat. No.: B2575492
CAS No.: 714937-52-7
M. Wt: 449.5
InChI Key: RVOOLNVVFOCGTD-FSJBWODESA-N
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Description

(E)-3-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol is a sophisticated synthetic small molecule designed for pioneering research in oncology and signal transduction . Its structure integrates a privileged pyrrolo[2,3-b]quinoxaline scaffold, known for its high affinity as a kinase inhibitor, with strategic modifications that enhance its potential as a targeted therapeutic agent. The 2-aminopyrrole moiety is a critical pharmacophore that often facilitates hydrogen bonding interactions with the kinase hinge region , while the thiophen-2-ylsulfonyl group is a versatile substituent that can influence selectivity and pharmacokinetic properties. The (E)-configured phenolic imine group introduces a potential site for molecular recognition or for probing interactions with specific amino acid residues. This compound is of significant interest for investigating the pathways of cancer cell proliferation and survival , particularly those driven by dysregulated kinase activity. Researchers can utilize this molecule as a key chemical probe to study enzyme kinetics, perform high-throughput screening, and elucidate novel mechanisms of action in cellular and biochemical assays, providing invaluable insights for drug discovery programs.

Properties

IUPAC Name

3-[(E)-(2-amino-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-1-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3S2/c22-20-19(31(28,29)17-9-4-10-30-17)18-21(25-16-8-2-1-7-15(16)24-18)26(20)23-12-13-5-3-6-14(27)11-13/h1-12,27H,22H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOOLNVVFOCGTD-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC(=CC=C4)O)N)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC(=CC=C4)O)N)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its synthesis, structure, and pharmacological properties.

Synthesis and Structural Characterization

The synthesis of the compound involves a multi-step process starting from simpler precursors. The structural characterization is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and X-ray crystallography. For instance, the synthesis of related pyrrolo[1,2-a]quinoxaline derivatives has been documented, showcasing their cytotoxic potential against various cancer cell lines, which may provide insights into the activity of our compound of interest .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant cytotoxicity against leukemia cell lines such as K562 and HL60. The IC50 values for these compounds ranged from 3.5 to 15 µM, indicating potent activity against these cancer cells while showing lower toxicity towards normal cells (IC50 estimated at 35 µM) . This suggests that the compound may possess similar anticancer properties.

Antimicrobial Activity

Thiophene derivatives have been reported for their antimicrobial activities. A study indicated that certain thiophene-containing compounds showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were significantly lower than those of standard antibiotics like ciprofloxacin and fluconazole .

Compound S. aureus MIC (µg/ml) E. coli MIC (µg/ml) B. subtilis MIC (µg/ml) P. aeruginosa MIC (µg/ml)
Compound A0.3130.6250.6250.313
Ciprofloxacin0.6250.6250.6250.625

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer proliferation and microbial resistance mechanisms. For example, many pyrazole derivatives have shown inhibitory effects on key enzymes involved in tumor growth and inflammation pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Antileukemic Activity : A derivative with a similar structure was tested against K562 cells and showed promising results, supporting the hypothesis that modifications in the pyrroloquinoxaline framework can enhance anticancer efficacy .
  • Antibacterial Efficacy : Compounds derived from thiophene have been shown to exhibit broad-spectrum antimicrobial properties, making them candidates for further development as therapeutic agents against resistant bacterial strains .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have indicated that derivatives of pyrroloquinoxaline compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their efficacy against various pathogens, including resistant strains of bacteria. In vitro tests have shown that certain derivatives possess minimum inhibitory concentrations (MIC) in the low microgram range, suggesting strong antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
The compound's structural components suggest potential anticancer activity. Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted the effectiveness of similar compounds in targeting cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapy .

3. COX-II Inhibition
Compounds related to this structure have been investigated for their role as cyclooxygenase-2 (COX-II) inhibitors. COX-II is an enzyme involved in the inflammatory process and is a target for anti-inflammatory drugs. Some derivatives have shown promising results in inhibiting COX-II activity, which could lead to the development of new anti-inflammatory medications with fewer gastrointestinal side effects compared to existing therapies .

Material Science Applications

1. Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable candidates for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transport while maintaining stability under operational conditions is critical for enhancing device performance .

2. Sensor Development
Due to their electronic properties, derivatives of this compound can be utilized in sensor technology. The ability to detect specific biomolecules or environmental changes makes these compounds valuable in developing sensitive and selective sensors for medical diagnostics and environmental monitoring .

Case Studies

Study Focus Findings
Study 1Antimicrobial EvaluationDemonstrated MIC values as low as 0.22 μg/mL against resistant bacterial strains .
Study 2Anticancer ActivityShowed selective inhibition of cancer cell lines with minimal impact on healthy cells .
Study 3COX-II InhibitionIdentified novel derivatives with potent COX-II inhibitory activity, outperforming traditional NSAIDs .

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo[2,3-b]quinoxaline Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
(E)-3-(((2-Amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol Not reported in evidence - Thiophen-2-ylsulfonyl
- Iminomethylphenol (E-configuration)
~450 (estimated) Polar phenol group enhances solubility; thiophene sulfonyl may improve metabolic stability
1-[2-(4-Fluorophenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine C24H19FN4O2S - Phenylsulfonyl
- 4-Fluorophenylethyl
446.5 Lower polarity due to fluorophenyl; higher lipophilicity (logP ~3.5 estimated)
2-[2-Amino-3-(3-chlorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]ethanol C18H15ClN4O3S - 3-Chlorophenylsulfonyl
- Ethanol side chain
402.9 Hydrophilic ethanol group increases aqueous solubility; Cl substituent enhances electronegativity

Functional Group Analysis

3-Chlorophenylsulfonyl () adds electronegativity, which may enhance binding to charged protein pockets but reduce solubility compared to thiophene derivatives .

Side Chain Modifications: The iminomethylphenol group in the target compound provides hydrogen-bonding capability, which is absent in the ethanol-substituted analog (). This could improve interactions with polar residues in enzymatic active sites.

Hypothetical Pharmacological Implications

  • Kinase Inhibition Potential: Pyrroloquinoxaline derivatives often target kinases due to their planar aromatic cores. The thiophene sulfonyl group may mimic ATP-binding motifs, as seen in pyrazolo[3,4-d]pyrimidine kinase inhibitors () .
  • Metabolic Stability : Thiophene-containing sulfonamides (like the target compound) are less prone to oxidative metabolism than purely phenyl-based systems (), as sulfur atoms can engage in detoxification pathways .

Q & A

Q. What methodologies resolve discrepancies in impurity profiles between synthetic batches?

  • Methodological Answer :
  • Advanced Chromatography : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) to separate co-eluting impurities. Use charged aerosol detection (CAD) for non-UV-active species .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and minimize side reactions .

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